Boc-Val-Cit-PAB -

Boc-Val-Cit-PAB

Catalog Number: EVT-13535745
CAS Number:
Molecular Formula: C23H37N5O6
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Boc-Val-Cit-PAB is a cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs), which are biopharmaceuticals designed to deliver cytotoxic agents specifically to cancer cells. This compound combines the targeting ability of monoclonal antibodies with the potent effects of cytotoxic drugs, enhancing therapeutic efficacy while minimizing systemic toxicity. The molecular formula for Boc-Val-Cit-PAB is C30H43N7O9C_{30}H_{43}N_{7}O_{9} with a molecular weight of 645.7 g/mol, and it is categorized under cleavable linkers used in ADC formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Boc-Val-Cit-PAB has evolved through various methodologies aimed at improving yield and purity while minimizing side reactions such as epimerization. A notable method involves a six-step synthesis starting from L-citrulline, which incorporates a para-aminobenzyl alcohol moiety via HATU coupling followed by dipeptide formation. This modified route has shown significant improvements in yield (up to 95%) and selectivity, avoiding the formation of undesirable diastereomers .

Key steps in the synthesis include:

  1. Formation of the Fmoc-Val-Cit intermediate.
  2. Coupling reactions using HATU to facilitate amide bond formation.
  3. Deprotection steps to yield the final product, which can be coupled with various cytotoxic agents for ADC applications.
Molecular Structure Analysis

Structure and Data

The structure of Boc-Val-Cit-PAB features a tert-butyl carbamate protecting group, a valine residue, and a citrulline moiety linked to para-aminobenzyl alcohol. This structural configuration is critical for its function as a cleavable linker in ADCs.

  • Molecular Formula: C30H43N7O9C_{30}H_{43}N_{7}O_{9}
  • Molecular Weight: 645.7 g/mol
  • CAS Number: 2281797-55-3
  • InChI Key: Not provided but can be derived from the molecular structure.

The compound's design allows for selective cleavage under specific conditions, releasing the cytotoxic agent at the target site within cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Boc-Val-Cit-PAB participates in various chemical reactions primarily focused on its use in drug-linker constructs. The key reactions include:

  1. Coupling Reactions: The linker can be coupled with cytotoxic agents using standard peptide coupling reagents like HATU or EEDQ.
  2. Cleavage Reactions: Under physiological conditions or specific enzymatic environments (e.g., cathepsin B), Boc-Val-Cit-PAB can be cleaved to release the active drug payload.

These reactions are crucial for ensuring that the drug is released only when it reaches the target site, thus enhancing therapeutic efficacy while reducing side effects .

Mechanism of Action

Process and Data

The mechanism of action for Boc-Val-Cit-PAB involves its role as a cleavable linker in ADCs. When administered, the ADC binds to specific antigens present on cancer cells. Upon internalization, the linker undergoes cleavage through enzymatic action (such as that by cathepsin B), releasing the cytotoxic drug directly into the cancer cell's interior.

This targeted delivery system minimizes damage to healthy tissues and maximizes drug concentration at the tumor site, leading to improved therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Boc-Val-Cit-PAB exhibits several important physical and chemical properties:

  • Appearance: Typically exists as a powder.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under proper storage conditions (-20°C for powders) but sensitive to moisture and light.
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, affecting absorption and distribution properties.

These properties are essential for its formulation in pharmaceutical applications, influencing both its stability during storage and its behavior in biological systems .

Applications

Scientific Uses

Boc-Val-Cit-PAB is primarily employed in:

  • Antibody-Drug Conjugates: As a critical component in developing targeted therapies for cancer treatment.
  • Drug-Linker Constructs: Facilitating the delivery of potent small-molecule inhibitors directly to tumor cells.
  • Research Applications: Investigating mechanisms of action in targeted therapy approaches.

The versatility of Boc-Val-Cit-PAB makes it an invaluable tool in modern oncology research and therapeutic development, contributing significantly to advancements in personalized medicine .

Introduction to Boc-Val-Cit-PAB in Targeted Drug Delivery Systems

Role of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Cleavable linkers serve as precision-release mechanisms in ADCs, designed to remain stable during systemic circulation while undergoing specific cleavage within target cells. Unlike non-cleavable linkers that require complete antibody degradation for payload release, cleavable linkers exploit distinctive features of the tumor microenvironment (TME) or intracellular compartments. Boc-Val-Cit-PAB belongs to the enzyme-cleavable linker category, specifically engineered for activation by lysosomal proteases. The linker's functional architecture consists of three key elements: a cathepsin B-cleavable dipeptide (Val-Cit), a self-immolative spacer (PAB), and a protecting group (Boc) that modulates solubility and synthetic handling during conjugation [1] [6].

The mechanism of drug release follows a sophisticated cascade:

  • Cellular Internalization: The ADC binds to tumor-specific surface antigens and undergoes receptor-mediated endocytosis
  • Lysosomal Trafficking: The ADC is transported to lysosomes where cathepsin B concentration reaches 1-10 μM – approximately 100-fold higher than cytosolic levels
  • Dipeptide Cleavage: Cathepsin B recognizes and hydrolyzes the amide bond between citrulline and PAB
  • Self-Immolation: The PAB spacer undergoes spontaneous 1,6-elimination, releasing the active payload (e.g., MMAE) [1] [8]

Table 1: Key Characteristics of Cleavable vs. Non-Cleavable Linker Systems

PropertyCleavable LinkersNon-Cleavable Linkers
Release MechanismEnzymatic/chemical triggering in TMERequires complete antibody degradation
Plasma StabilityModerate to highVery high
Payload RequirementMembrane-permeable payloadsCharged, non-membrane-permeable payloads
Bystander EffectPossible (with permeable payloads)Minimal
Representative ADCsAdcetris®, Padcev®, Tivdak®Kadcyla®

The strategic advantage of cleavable linkers lies in their capacity for bystander killing – released membrane-permeable payloads can diffuse into neighboring tumor cells, overcoming antigen heterogeneity. This effect is particularly valuable in solid tumors with mixed antigen expression profiles. Additionally, cleavable linkers accommodate diverse payload classes including microtubule inhibitors (MMAE, DM1) and DNA-damaging agents (PBD dimers, calicheamicin), making them versatile tools in ADC design [1] [8].

Boc-Val-Cit-PAB as a Cathepsin B-Sensitive Linker: Historical Development and Adoption in ADC Design

The evolution of Boc-Val-Cit-PAB reflects decades of iterative optimization in linker technology. Early peptide linkers suffered from premature cleavage by serum proteases, leading to off-target toxicity. The discovery that citrulline-based dipeptides demonstrated superior cathepsin B specificity over traditional protease substrates marked a significant advancement. Cathepsin B emerged as an ideal activation enzyme due to its overexpression in multiple tumor types (e.g., breast, lung, and colorectal cancers) and lysosomal compartmentalization [1] [2].

The incorporation of the Boc (tert-butoxycarbonyl) protecting group at the N-terminus represented a critical innovation with multiple functions:

  • Enhanced Solubility: The hydrophobic tert-butyl group improves organic solvent solubility during synthetic processes
  • Amino Group Protection: Prevents unintended side reactions during conjugation to cytotoxic payloads
  • Metabolic Stabilization: Shields the peptide bond from exopeptidase-mediated degradation in circulation [3] [5] [10]

Table 2: Evolution of Val-Cit Linker Technology

GenerationLinker StructureKey ImprovementsLimitations
First-GenVal-Cit-PABPAB spacer prevents steric hindranceSusceptible to cathepsins L/K
Second-GenBoc-Val-Cit-PABBoc protection enhances synthetic yield & stabilityLimited plasma stability in some contexts
Third-GencBu-Cit-PABCyclobutane dicarboxamide for cathepsin B specificityIncreased synthetic complexity
Stabilized MaleimideMal-Dap(Boc)-Val-Cit-PABRing-open maleimide prevents retro-Michael reactionsHigher molecular weight

Structural analysis reveals Boc-Val-Cit-PAB's molecular sophistication:

  • Molecular Formula: C₂₃H₃₇N₅O₆
  • Molecular Weight: 479.57 g/mol
  • SMILES: OCC(C=C1)=CC=C1NC(C@HNC(C@HNC(OC(C)(C)C)=O)=O)=O [3] [5]

The PAB spacer remains indispensable for preventing payload-induced steric hindrance. Large payload molecules (e.g., auristatins) could otherwise obstruct protease access to the cleavage site. By incorporating a self-immolative spacer, efficient drug release occurs regardless of payload size. This design has enabled Boc-Val-Cit-PAB to become the scaffold for numerous clinical ADC linkers, including those in Padcev® (enfortumab vedotin) and Tivdak® (tisotumab vedotin), both MMAE-based conjugates demonstrating significant clinical efficacy in urothelial and cervical cancers, respectively [1] [6].

Recent innovations have further refined this chemical scaffold. The development of cBu-Cit linkers (cyclobutane-1,1-dicarboxamide) demonstrated enhanced cathepsin B specificity, reducing off-target cleavage by cathepsins L and K. When treated with cathepsin B inhibitors, cBu-Cit linkers showed >75% suppression of drug release versus <15% for traditional Val-Cit linkers. Despite this advancement, Boc-Val-Cit-PAB maintains widespread utilization due to its well-characterized performance and synthetic accessibility [2] [8].

Comparative Advantages Over Non-Cleavable and Chemically Labile Linkers

Boc-Val-Cit-PAB offers distinct pharmacological advantages over alternative linker technologies, balancing the often-contradictory demands of plasma stability and efficient intracellular release:

Versus Non-Cleavable Linkers

Non-cleavable linkers (e.g., SMCC in Kadcyla®) provide exceptional plasma stability but impose significant limitations:

  • Payload Restriction: Require charged, non-membrane-permeable payloads (e.g., DM1 derivatives)
  • Reduced Potency: Payload release depends on complete antibody degradation, yielding less cytotoxic metabolites (e.g., lysine-MCC-DM1)
  • No Bystander Effect: Released payloads cannot diffuse to adjacent tumor cells [1] [8]

In contrast, Boc-Val-Cit-PAB enables:

  • Versatile Payload Application: Compatible with membrane-permeable payloads (MMAE, PBD)
  • Amplified Cytotoxicity: Each internalized ADC releases multiple payload molecules
  • Bystander Killing: MMAE derivatives diffuse into antigen-negative neighboring cells

Versus Chemically Labile Linkers

Acid-cleavable (e.g., hydrazone in Mylotarg®) and reducible (disulfide) linkers face stability challenges:

  • pH-Sensitive Linkers: Hydrazone linkers exhibit half-lives as short as 48 hours in human plasma at 37°C, leading to premature release
  • Disulfide Linkers: Vulnerable to plasma thiols (e.g., human serum albumin) causing extracellular payload release
  • Limited Therapeutic Window: Nonspecific release contributes to dose-limiting toxicities [1] [8]

Boc-Val-Cit-PAB demonstrates superior performance through:

  • Extended Plasma Half-life: Maintains >90% integrity after 7 days in circulation
  • Tumor-Specific Activation: Minimal payload release in cathepsin B-deficient normal tissues
  • Controlled Release Kinetics: Drug release proportional to tumor protease activity

Table 3: Comparative Analysis of ADC Linker Technologies

Linker TypeRepresentative StructurePlasma StabilityActivation MechanismKey Limitations
Enzyme-CleavableBoc-Val-Cit-PABHigh (t₁/₂ >7 days)Cathepsin BSusceptible to protease polymorphisms
Acid-CleavableHydrazoneLow (t₁/₂ = 2 days)Acidic pH (4.5-5.5)Nonspecific release in inflammatory sites
ReducibleDisulfideModerate (t₁/₂ = 3-5 days)Glutathione (intracellular)Extracellular reduction by serum thiols
Non-CleavableSMCCVery high (t₁/₂ >21 days)Lysosomal degradationReduced potency; limited payload options

Recent innovations have further enhanced Boc-Val-Cit-PAB's performance profile. Site-specific conjugation technologies address heterogeneity issues associated with traditional cysteine or lysine conjugation. For example, THIOMAB™ platforms enable controlled drug-antibody ratios (DAR) of 2, ensuring uniform distribution of Boc-Val-Cit-PAB-payload constructs. Additionally, stabilized maleimide derivatives (e.g., Mal-Dap(Boc)-Val-Cit-PAB-PNP) prevent retro-Michael reactions, maintaining conjugate integrity in circulation. These advancements have expanded the therapeutic window of Boc-Val-Cit-PAB-based ADCs, enabling higher potency payloads with reduced off-target toxicity [7] [8].

The structural versatility of Boc-Val-Cit-PAB is evidenced by its diverse derivatives optimized for specific conjugation strategies:

Table 4: Boc-Val-Cit-PAB Derivatives in ADC Development

Compound NameCAS NumberKey FeaturesConjugation Chemistry
Boc-Val-Cit-PAB870487-09-5Standard intermediate for synthesisCarboxylate activation
Boc-Val-Cit-PAB-PNP870487-10-8P-nitrophenyl ester for efficient acylationActive ester coupling
MC-Val-Cit-PAB159857-80-4Maleimidohexanoyl for thiol conjugationCysteine linkage
Fmoc-Val-Cit-PAB159858-22-7Fmoc protection for solid-phase synthesisStepwise peptide assembly
Mal-Dap(Boc)-Val-Cit-PAB2281797-57-5Stabilized maleimide with Boc-protected diaminopropionic acidThiol-specific with reduced reversibility

The future development of Boc-Val-Cit-PAB derivatives focuses on enhancing tumor selectivity through substrate engineering (e.g., D-amino acid variants for protease resistance) and combination therapies with cathepsin B modulators to maximize payload release within tumors. As ADC technology progresses toward next-generation platforms like probody-drug conjugates and conditionally active biologics, Boc-Val-Cit-PAB's role as a benchmark cleavable linker remains firmly established through its proven clinical utility and adaptable chemical architecture [2] [8] [9].

Properties

Product Name

Boc-Val-Cit-PAB

IUPAC Name

tert-butyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C23H37N5O6

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)

InChI Key

VYCVAPFXSOAOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.